

In-Depth Technical Guide to the Chemical Structure and Properties of EG 018

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Compound of Interest

Compound Name: EG 018
Cat. No.: B1162972

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For Researchers, Scientists, and Drug Development Professionals

Introduction

EG 018, a synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of significant interest within the scientific community. As a carbazole-based analogue of the potent naphthoylindole JWH-018, its distinct structural features and pharmacological profile warrant a comprehensive examination. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **EG 018**, intended to serve as a core resource for researchers, scientists, and professionals engaged in drug development and forensic analysis. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the compound's mechanism of action and experimental evaluation.

Chemical Structure and Physicochemical Properties

EG 018, with the IUPAC name naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone, is a synthetic cannabinoid characterized by a carbazole core.^{[1][2]} This distinguishes it from JWH-

018, which possesses an indole core. The key structural and physicochemical properties of **EG 018** are summarized in the table below. While specific experimental values for the melting point, pKa, and logP of **EG 018** are not readily available in the literature, data for its structural analogue JWH-018 are included for comparative purposes.

Property	EG 018	JWH-018 (for comparison)
IUPAC Name	naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone	(1-Pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone
Chemical Formula	C28H25NO	C24H23NO
Molecular Weight	391.5 g/mol [1]	341.4 g/mol
Appearance	Crystalline solid[3]	Off-white powder
Melting Point	Not Reported	51.9 °C or 54-60 °C
Solubility	DMF: 20 mg/ml; DMSO: 0.2 mg/ml[3]	Not Reported
pKa	Not Reported	Not Reported
logP	Not Reported	Not Reported
SMILES	<chem>CCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=CC5=CC=CC=C54</chem>	<chem>CCCCCN1C=C(C(=O)C2=CC=CC3=CC=CC=C23)C2=CC=CC=C12</chem>

Pharmacological Properties

EG 018 is a partial agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), exhibiting high binding affinity but relatively low efficacy in functional assays compared to other synthetic cannabinoids.[4] Its pharmacological profile has been characterized through a series of in vitro and in vivo studies, the results of which are summarized below.

In Vitro Pharmacology

The in vitro activity of **EG 018** has been assessed through receptor binding assays, functional assays measuring G-protein coupling ([³⁵S]GTPγS binding), and downstream signaling assays (cAMP inhibition).

Assay	Receptor	Parameter	Value	Reference
[3H]CP55,940 Competition Binding	hCB1	Ki	16.6 nM	[5]
hCB1	Ki	21 nM	[1]	
hCB2	Ki	7 nM	[1]	
[35S]GTPyS Binding	hCB1	pEC50	7.77 (±0.21)	[5]
hCB1	Emax	26.8% (± 2.9)	[5]	
hCB2	pEC50	~7.5	[1]	
hCB2	Emax	~40%	[1]	
Forskolin- Stimulated cAMP Inhibition	hCB1	pEC50	~7.0	[1]
hCB1	Emax	~80%	[1]	
hCB2	pEC50	~6.5	[1]	
hCB2	Emax	~50%	[1]	

In Vivo Pharmacology

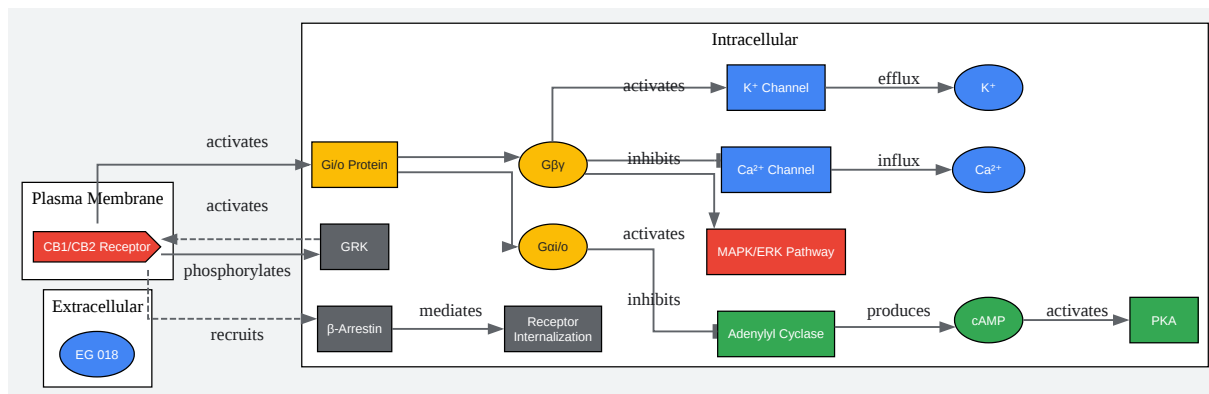
In vivo studies in mice have revealed that **EG 018**, when administered intraperitoneally, does not produce the typical cannabimimetic effects observed with other synthetic cannabinoids. However, intravenous administration does elicit some effects.

Assay	Species	Route of Administration	Dose	Effect	Reference
Cannabinoid Tetrad	Mice	Intraperitoneal	up to 100 mg/kg	No significant effects on locomotor activity, catalepsy, nociception, or body temperature	[1]
Cannabinoid Tetrad	Mice	Intravenous	56 mg/kg	Produced hypomotility, catalepsy, and hypothermia. Catalepsy was blocked by the CB1 antagonist rimonabant.	[1]

Signaling Pathways

EG 018, as a cannabinoid receptor agonist, primarily exerts its effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and various ion channels. Additionally, the $\beta\gamma$ subunit of the G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing cell growth, differentiation, and survival. Receptor desensitization and internalization are mediated

by G-protein coupled receptor kinases (GRKs) and β -arrestins, which can also initiate G-protein-independent signaling.



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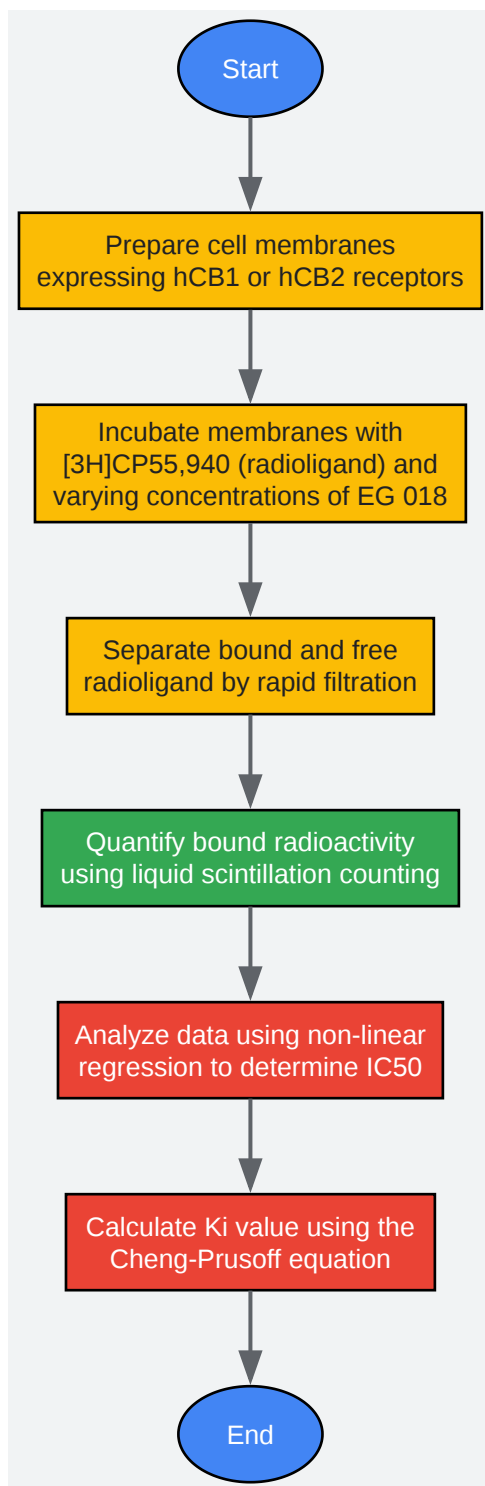
Caption: Canonical signaling pathway of **EG 018** via CB1/CB2 receptors.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of **EG 018** are provided below. These protocols are based on standard procedures reported in the literature for synthetic cannabinoid analysis.

[3H]CP55,940 Competition Binding Assay

This assay is used to determine the binding affinity (K_i) of **EG 018** for the CB1 and CB2 receptors.



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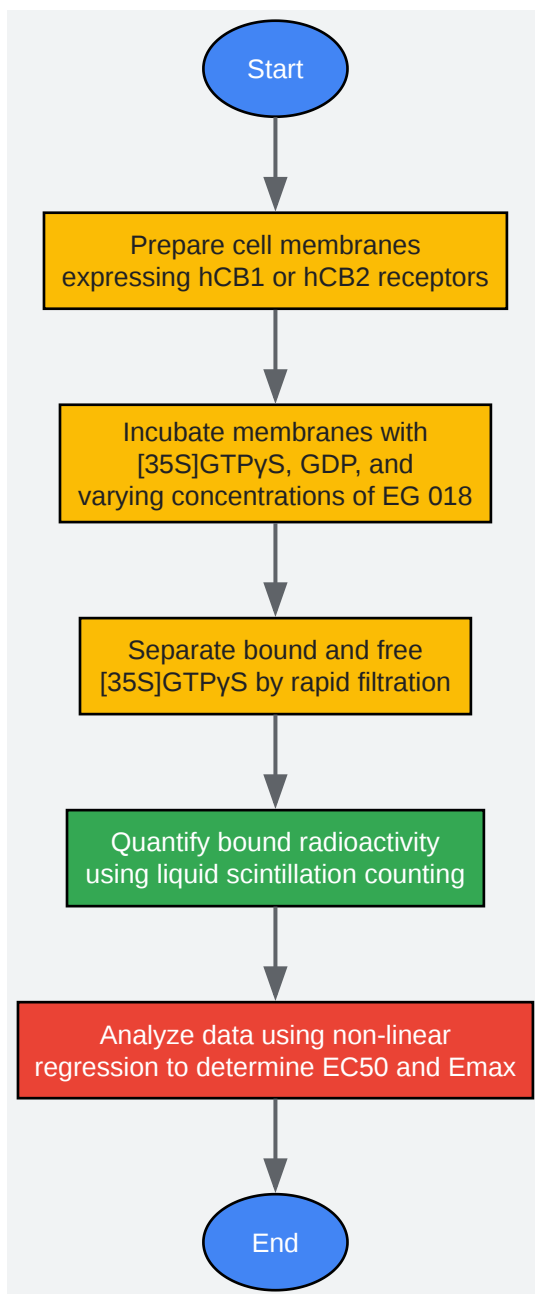
Caption: Workflow for determining receptor binding affinity.

Methodology:

- Membrane Preparation: Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.
- Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of the radioligand [3H]CP55,940 and varying concentrations of the unlabeled test compound (**EG 018**).
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The data are analyzed using a non-linear regression to determine the concentration of **EG 018** that inhibits 50% of the specific binding of [3H]CP55,940 (IC50).
- Ki Calculation: The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPyS Binding Assay

This functional assay measures the ability of **EG 018** to activate G-proteins coupled to the cannabinoid receptors.



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Caption: Workflow for assessing G-protein activation.

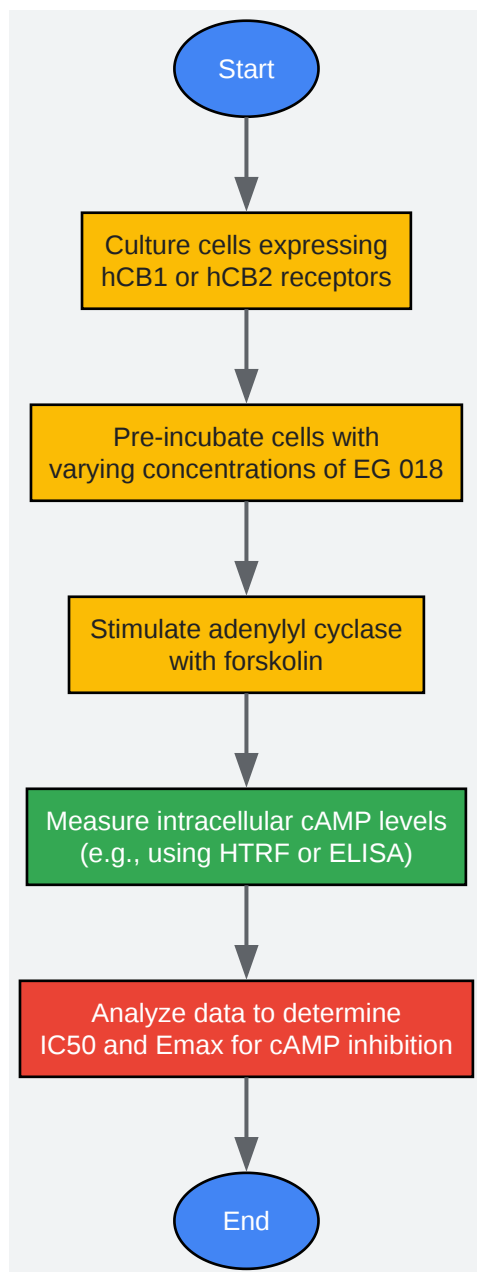
Methodology:

- Membrane Preparation: Similar to the binding assay, cell membranes expressing the target receptor are prepared.

- Incubation: Membranes are incubated in a buffer containing [35S]GTPγS (a non-hydrolyzable GTP analog), guanosine diphosphate (GDP), and varying concentrations of **EG 018**.
- Filtration: The reaction is stopped by rapid filtration to separate the membrane-bound [35S]GTPγS.
- Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.
- Data Analysis: The data are analyzed to determine the concentration of **EG 018** that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a standard full agonist.

Forskolin-Stimulated cAMP Inhibition Assay

This assay measures the downstream effect of G-protein activation by quantifying the inhibition of adenylyl cyclase activity.



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Caption: Workflow for measuring cAMP inhibition.

Methodology:

- Cell Culture: Whole cells expressing the cannabinoid receptors are used.
- Pre-incubation: Cells are pre-incubated with varying concentrations of **EG 018**.

- Stimulation: Adenylyl cyclase is then stimulated with forskolin, which increases intracellular cAMP levels.
- Quantification: The intracellular cAMP levels are measured using various techniques, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The ability of **EG 018** to inhibit the forskolin-stimulated cAMP production is quantified to determine its IC50 and Emax.

Conclusion

EG 018 represents an important synthetic cannabinoid for scientific investigation due to its unique carbazole structure and its partial agonist profile at cannabinoid receptors. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and detailed pharmacological characteristics. The presented data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Further research into the metabolism, pharmacokinetics, and potential therapeutic applications of **EG 018** and its analogues is warranted to fully elucidate their biological significance.

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